O-arachidonoyl ethanolamine

Übersicht

Beschreibung

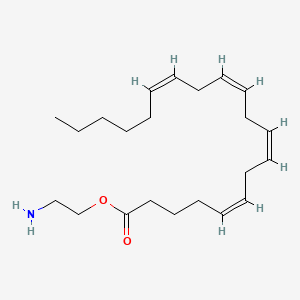

O-arachidonoyl ethanolamine, also known as virodhamine , is an endocannabinoid and a nonclassic eicosanoid derived from arachidonic acid . It is arachidonic acid and ethanolamine joined by an ester linkage, the opposite of the amide linkage found in anandamide . It acts as an antagonist of the CB1 receptor and agonist of the CB2 receptor .

Synthesis Analysis

The synthesis of this compound involves the reaction of purified arachidonic acid with ethanolamine in hexane with Novozym 435 as the catalyst . This process is facilitated by the fact that fatty acid chloride, vinyl ester, and triarachidonin are much less available and much more expensive than the free fatty acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate . The molecule has a molar mass of 347.28 g/mol .

Chemical Reactions Analysis

This compound can undergo base and acid-catalyzed interconversions . These rearrangements proceed through a cyclic intermediate that is also formed during chemical reactions commonly used for the derivatization of acylethanolamines .

Physical and Chemical Properties Analysis

This compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 17 rotatable bonds . It has a topological polar surface area of 52.32 . The molecule has a high lipophilicity with an XLogP of 7.89 .

Wissenschaftliche Forschungsanwendungen

1. Endogenous Cannabinoid Function

O-arachidonoyl ethanolamine, also known as anandamide, has been identified as a brain-derived compound that binds and activates cannabinoid receptors. Research has shown that anandamide is produced and released from cultured brain neurons in a calcium ion-dependent manner, suggesting its role as an endogenous neuronal messenger (Di Marzo et al., 1994).

2. Biochemical Synthesis and Degradation

Studies on arachidonoyl ethanolamide have explored its synthesis and degradation. One study provided insights into the enzymatic synthesis of arachidonoyl ethanolamide using arachidonic acid purified from microbial oil, underscoring the practical applications of this method in producing bioactive lipids (Yang et al., 2017).

3. Pharmacological Properties

Research into the pharmacological properties of anandamide has highlighted its vasodilatory properties and its role in modulating physiological systems, including pain and inflammation. A study discovered that N-arachidonoyl-l-serine, chemically related to anandamide, produces endothelium-dependent vasodilation, indicating the potential of anandamide and its analogs in therapeutic applications (Milman et al., 2006).

4. Role in Neurophysiology

Anandamide plays a crucial role in neurophysiology, as evidenced by its synthesis in neurons and involvement in synaptic transmission. Studies have investigated the compartmentalization of anandamide into lipid rafts in neuronal cells, contributing to our understanding of its role in modulating neuronal excitability and synaptic transmission (Rimmerman et al., 2008).

5. Implications in Disease Pathology

Anandamide has been postulated to be relevant in various diseases such as Alzheimer's disease, multiple sclerosis, cancer, and cardiovascular diseases. Research focusing on its quantification in human plasma has been conducted to understand its role as a biomarker in disease prediction and treatment assessment (Gurke et al., 2019).

6. Interaction with Other Biochemical Pathways

Anandamide interacts with various biochemical pathways, including the prostaglandin pathways. A study reported the identification of prostamides, fatty acyl ethanolamines, and their biosynthetic precursors in rabbit cornea, suggesting an overlap between anandamide and eicosanoid pathways and their potential influence on ocular physiology (Urquhart et al., 2015).

Wirkmechanismus

Safety and Hazards

O-arachidonoyl ethanolamine should be used correctly to avoid hazards . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It is also recommended to keep away from sources of ignition and take precautionary measures against static discharge .

Zukünftige Richtungen

The endocannabinoid system, which includes O-arachidonoyl ethanolamine, plays crucial roles in critical processes involved in the normal physiology of the body, such as immune function . It also plays a role in pathological processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain . Therefore, the endocannabinoid system holds great potential for disease management and therapeutic applications .

Eigenschaften

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHLOYYQQGSXCC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018179 | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287937-12-6, 443129-35-9 | |

| Record name | Virodhamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287937-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)

![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)